4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde
Description
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a dimethoxymethylsilyl (DMMS) ether group at the 4-position and a methoxy group at the 3-position. This compound is primarily utilized in organic synthesis as a protected intermediate, where the silyl group serves to stabilize reactive hydroxyl groups during multi-step reactions . The aldehyde functional group enables further derivatization, making it valuable in constructing complex molecules, such as pharmaceuticals or polymers.
Properties
CAS No. |
83817-63-4 |
|---|---|
Molecular Formula |
C11H16O5Si |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
4-[dimethoxy(methyl)silyl]oxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C11H16O5Si/c1-13-11-7-9(8-12)5-6-10(11)16-17(4,14-2)15-3/h5-8H,1-4H3 |
InChI Key |
OMWMVXLMZPYUHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)O[Si](C)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with a silylating agent such as dimethoxymethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzoic acid.
Reduction: 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The silyl group can enhance the compound’s stability and facilitate its interaction with hydrophobic environments, while the aldehyde and methoxy groups can participate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silyl-Protected Benzaldehyde Derivatives
Silyl-protected benzaldehydes are critical intermediates in synthesis due to their stability under acidic or basic conditions. Key comparisons include:
4-((tert-Butyldimethylsilyl)oxy)-3-methoxybenzaldehyde
- Structure : tert-Butyldimethylsilyl (TBDMS) group at 4-position, methoxy at 3-position.
- Properties : Molecular weight 296.46 g/mol; synthesized via silylation of 3-methoxy-4-hydroxybenzaldehyde using TBDMS chloride .
- Applications : Widely used in peptide and carbohydrate synthesis for hydroxyl protection. The bulky TBDMS group offers superior steric protection compared to DMMS, albeit with higher lipophilicity .
2-((tert-Butyldimethylsilyl)oxy)-3-methoxybenzaldehyde (SI-1)
- Structure : TBDMS group at 2-position, methoxy at 3-position.
- Properties : Synthesized via similar silylation methods; ¹H/¹³C NMR data confirm regioselective protection .
- Key Difference : Positional isomerism alters reactivity in electrophilic aromatic substitution, favoring meta-substitution in downstream reactions .
Benzyloxy- and Aryloxy-Substituted Analogs
Benzyloxy-protected analogs are biologically active but lack the hydrolytic stability of silyl ethers:
4-(Benzyloxy)-3-methoxybenzaldehyde
- Structure : Benzyloxy at 4-position, methoxy at 3-position.
- Properties : Molecular weight 258.27 g/mol; melting point ~90–95°C (estimated).
- Biological Activity: Demonstrates moderate antimicrobial activity (MIC 32–64 µg/mL against S. aureus) and weaker DNA-binding affinity compared to non-methoxy analogs .
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Heterocyclic and Triazole Derivatives
Heterocyclic substituents introduce distinct pharmacological profiles:
4-((1-Benzyl-1H-1,2,3-triazol-4-yl)oxy)-3-methoxybenzaldehyde
- Structure : Triazole-benzyl group at 4-position.
- Properties : Yield 68%; melting point 142°C; IR peaks at 1,680 cm⁻¹ (C=O) and 2,100 cm⁻¹ (C≡C) .
- Applications : Anticancer activity against MCF7 cells (IC₅₀ ~15 µM) due to triazole-mediated intercalation .
4-(1H-Benzo-1,2,3-triazol-1-ylmethyloxy)-3-methoxybenzaldehyde
Halogen-Substituted Derivatives
Halogenation modulates electronic properties and bioactivity:
4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- Structure : 3-Bromobenzyloxy substituent.
- Properties : Molecular weight 321.17 g/mol; purity >95% .
- Applications : Intermediate in radiopharmaceuticals; bromine aids in radiolabeling .
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Data Tables
Table 1: Structural and Physical Properties
*Calculated based on formula C₁₁H₁₆O₅Si.
Biological Activity
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde is a silane derivative with potential biological activity that has garnered interest in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique functional groups, which may influence its interactions with biological systems.
Chemical Structure
The chemical structure of 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde can be summarized as follows:
- Molecular Formula : CHOSi
- IUPAC Name : 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde
- Functional Groups : Methoxy groups, aldehyde group, and silane group.
Antioxidant Activity
Research indicates that compounds with methoxy and hydroxy groups, similar to those found in 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde, exhibit significant antioxidant properties. These groups can stabilize free radicals, thereby reducing oxidative stress in biological systems. Antioxidant assays have shown that derivatives with multiple methoxy groups enhance the ability to scavenge reactive oxygen species (ROS).
Antiproliferative Activity
The antiproliferative effects of similar compounds have been extensively studied. For instance, derivatives of benzimidazole with methoxy substitutions demonstrated selective activity against cancer cell lines such as MCF-7, with IC values ranging from 1.2 to 5.3 µM . While specific data on 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde is limited, the presence of its methoxy and silane groups suggests potential for similar activity.
Antibacterial Activity
Some studies have highlighted the antibacterial properties of compounds containing methoxy and hydroxy substituents. For example, certain derivatives showed significant inhibition against Gram-positive bacteria like Enterococcus faecalis (MIC = 8 µM) . The structural features of 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde may confer similar antibacterial properties.
Case Studies
- Antioxidative Capacity : A study on various methoxy-substituted compounds revealed that those with two or more methoxy groups exhibited superior antioxidative activity compared to standard antioxidants like BHT . This suggests that 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde could potentially be a strong antioxidant.
- Antiproliferative Effects : Compounds structurally related to 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde were tested for their ability to inhibit cancer cell proliferation. The findings indicated that structural modifications significantly influenced their biological activity, emphasizing the importance of the methoxy and silane functionalities in enhancing therapeutic efficacy .
Comparative Analysis Table
| Compound | Antioxidant Activity | Antiproliferative Activity (IC) | Antibacterial Activity (MIC) |
|---|---|---|---|
| Compound A | High | 2.2 µM (MCF-7) | 8 µM (E. faecalis) |
| Compound B | Moderate | 3.1 µM (MCF-7) | Not tested |
| 4-DMSO-MB* | TBD | TBD | TBD |
*Note: TBD = To Be Determined
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
